

# T-Cell Recognition of the NQK-Q8 Peptide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NQK-Q8 peptide

Cat. No.: B15564634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The recognition of peptide antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) by T-cell receptors (TCRs) is a cornerstone of the adaptive immune response. This intricate molecular interaction dictates the initiation and specificity of T-cell mediated immunity, a critical component in infectious disease and oncology. This technical guide provides an in-depth overview of the T-cell recognition of the **NQK-Q8 peptide**, a key immunogenic epitope. The **NQK-Q8 peptide**, with the amino acid sequence NQKLIANQF, is presented by the Human Leukocyte Antigen (HLA) class I allele HLA-B\*15:01.<sup>[1][2]</sup> Understanding the biophysical and cellular parameters of this interaction is crucial for the development of targeted immunotherapies, including vaccines and adoptive T-cell therapies.

## Data Presentation: Quantitative Analysis of NQK-Q8 Recognition

The following tables summarize the key quantitative data available for the interaction of the **NQK-Q8 peptide** with HLA-B\*15:01 and its recognition by specific T-cells.

Parameter	Method	Value	Source
Peptide Sequence	NQKLIANQF	[1][2]	
MHC Restriction	HLA-B*15:01	[1][2]	
Binding Stability (Tm)	Differential Scanning Fluorimetry (DSF)	51.6°C	[3]
Cross-reactive Peptide	NQKLIANAF (NQK-A8)	[1]	
Binding Stability of Cross-reactive Peptide (Tm)	Differential Scanning Fluorimetry (DSF)	51.0°C	

Table 1: Biophysical Characteristics of **NQK-Q8 Peptide** Interaction with HLA-B\*15:01. The melting temperature (Tm) is an indicator of the thermal stability of the peptide-MHC complex, with higher values suggesting more stable binding.

Parameter	Method	Observation	Source
Frequency of Specific T-cells	Ex vivo tetramer analysis	Detectable in 55.6% (5 out of 9) of pre-pandemic HLA-B*15:01+ donors	[1]
T-cell Phenotype	Ex vivo tetramer analysis with phenotypic markers	100% of ex vivo NQK-Q8 tetramer+ CD8+ T-cells are of a memory phenotype in pre-pandemic donors	[1]
Cross-reactivity	Intracellular Cytokine Staining	NQK-Q8-specific T-cells are cross-reactive to the NQK-A8 peptide	[1]

Table 2: Cellular Response to **NQK-Q8 Peptide**. These data indicate the presence of a pre-existing memory T-cell pool capable of recognizing the **NQK-Q8 peptide** in a significant portion of the population carrying the HLA-B\*15:01 allele.

## Experimental Protocols

### Differential Scanning Fluorimetry (DSF) for Peptide-MHC Stability

This protocol outlines the general steps for assessing the thermal stability of the **NQK-Q8 peptide** in complex with the HLA-B\*15:01 molecule.

#### 1. Protein and Peptide Preparation:

- Recombinantly express and purify the HLA-B15:01 heavy chain and  $\beta$ 2-microglobulin.
- Synthesize the **NQK-Q8 peptide** (NQKLIANQF) to a high purity (>95%).
- Refold the HLA-B15:01 heavy chain and  $\beta$ 2-microglobulin in the presence of a molar excess of the **NQK-Q8 peptide**.
- Purify the refolded pMHC complex using size-exclusion chromatography.

#### 2. DSF Assay Setup:

- Prepare a reaction mixture containing the purified pMHC complex (typically at a concentration of 5-10  $\mu$ M) in a suitable buffer (e.g., PBS or HEPES-buffered saline).<sup>[4][5]</sup>
- Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
- Distribute the reaction mixture into a 96-well qPCR plate.

#### 3. Data Acquisition:

- Use a real-time PCR instrument to monitor the fluorescence of the dye as the temperature is increased incrementally (e.g., from 25°C to 95°C).
- The instrument will record the fluorescence intensity at each temperature point.

#### 4. Data Analysis:

- Plot the fluorescence intensity as a function of temperature.
- The melting temperature ( $T_m$ ) is determined as the midpoint of the transition in the sigmoidal curve, which corresponds to the temperature at which 50% of the protein is unfolded.<sup>[3]</sup> This

is often calculated by finding the peak of the first derivative of the melting curve.

## Intracellular Cytokine Staining (ICS) for T-cell Functionality

This protocol describes a general workflow for measuring cytokine production by NQK-Q8-specific T-cells upon peptide stimulation.

### 1. Cell Preparation and Stimulation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B\*15:01 positive donors.
- Resuspend PBMCs in complete RPMI medium.
- Stimulate the cells with the **NQK-Q8 peptide** (typically at a concentration of 1-10 µg/mL) for several hours (e.g., 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
- Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.

### 2. Surface Staining:

- Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and memory markers (e.g., CD45RO, CCR7), to identify the T-cell populations of interest.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells to remove unbound antibodies.

### 3. Fixation and Permeabilization:

- Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the cell structure.
- Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow antibodies to access intracellular antigens.

### 4. Intracellular Staining:

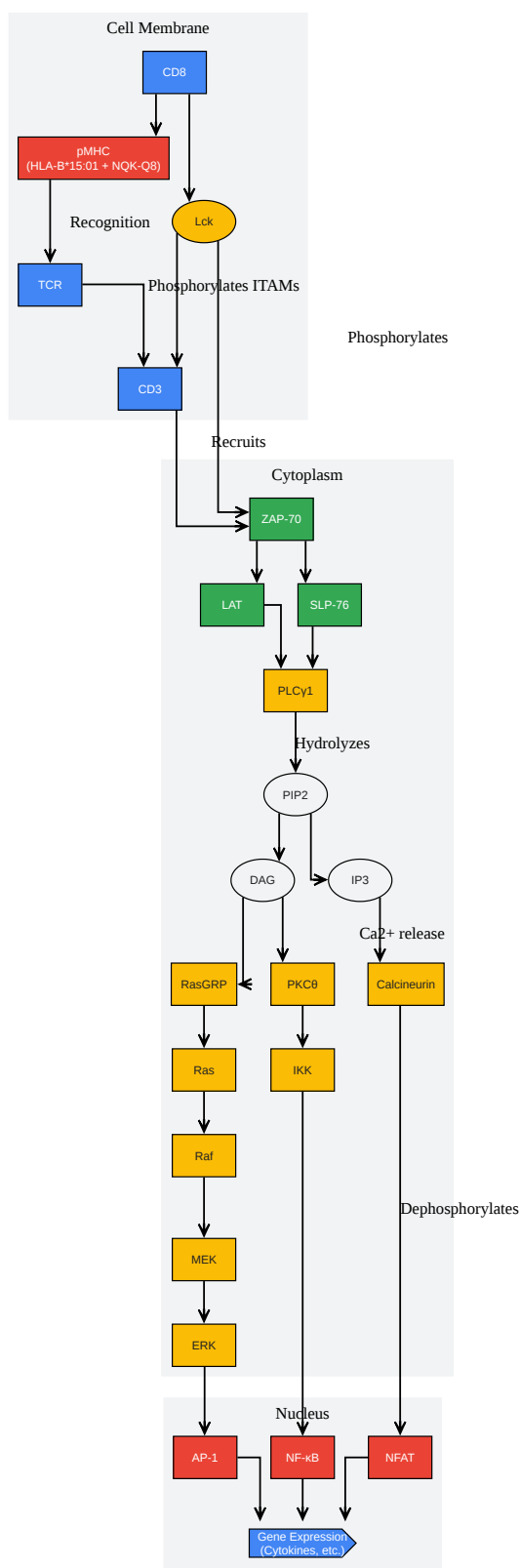
- Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).
- Incubate at room temperature in the dark.
- Wash the cells to remove unbound antibodies.

#### 5. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.
- Analyze the data to quantify the percentage of CD8+ T-cells that produce specific cytokines in response to the **NQK-Q8 peptide**.

## Mandatory Visualizations

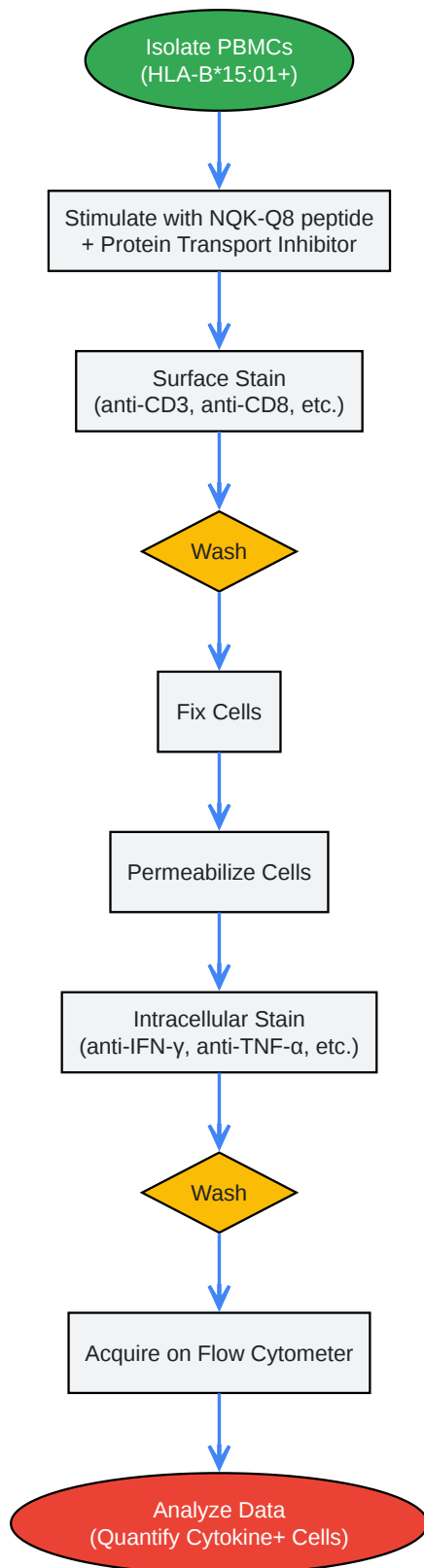
### T-Cell Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: TCR signaling upon NQK-Q8 recognition.

## Experimental Workflow for Intracellular Cytokine Staining



[Click to download full resolution via product page](#)

Caption: Workflow for intracellular cytokine staining.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A common allele of HLA is associated with asymptomatic SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. cdn.wsm.com.au [cdn.wsm.com.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T-Cell Recognition of the NQK-Q8 Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564634#t-cell-recognition-of-the-nqk-q8-peptide]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)